Cas no 2171432-68-9 (3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid structure
2171432-68-9 structure
Product Name:3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
CAS-nummer:2171432-68-9
MF:C28H34N2O5
MW:478.579967975616
CID:5944718
PubChem ID:165819043
Update Time:2025-05-24

3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
    • 2171432-68-9
    • 3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
    • EN300-1578910
    • Inchi: 1S/C28H34N2O5/c1-17(2)24(14-25(31)30-28(3,15-26(32)33)18-12-13-18)29-27(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23-24H,12-16H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t24-,28?/m1/s1
    • InChI-sleutel: HMPXXKWCNPQODD-RIBGEGAISA-N
    • LACHT: OC(CC(C)(C1CC1)NC(C[C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Berekende eigenschappen

  • Exacte massa: 478.24677219g/mol
  • Monoisotopische massa: 478.24677219g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 11
  • Complexiteit: 759
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.2
  • Topologisch pooloppervlak: 105Ų

3-cyclopropyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1578910-0.05g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578910-0.1g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578910-0.25g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578910-0.5g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
0.5g
$3233.0 2023-06-04
Enamine
EN300-1578910-1.0g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
1g
$3368.0 2023-06-04
Enamine
EN300-1578910-2.5g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578910-5.0g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
5g
$9769.0 2023-06-04
Enamine
EN300-1578910-10.0g
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
10g
$14487.0 2023-06-04
Enamine
EN300-1578910-50mg
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
50mg
$2829.0 2023-09-24
Enamine
EN300-1578910-100mg
3-cyclopropyl-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171432-68-9
100mg
$2963.0 2023-09-24
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